molecular formula C30H32ClN5O4 B115911 Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-1-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-2,4-dioxo-7-methyl-3-phenyl-, ethyl ester CAS No. 147297-04-9

Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-1-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-2,4-dioxo-7-methyl-3-phenyl-, ethyl ester

Cat. No. B115911
CAS RN: 147297-04-9
M. Wt: 562.1 g/mol
InChI Key: YVGOKISJIUOQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-1-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-2,4-dioxo-7-methyl-3-phenyl-, ethyl ester, also known as Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-1-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-2,4-dioxo-7-methyl-3-phenyl-, ethyl ester, is a useful research compound. Its molecular formula is C30H32ClN5O4 and its molecular weight is 562.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-1-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-2,4-dioxo-7-methyl-3-phenyl-, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-1-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-2,4-dioxo-7-methyl-3-phenyl-, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

147297-04-9

Product Name

Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-1-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-2,4-dioxo-7-methyl-3-phenyl-, ethyl ester

Molecular Formula

C30H32ClN5O4

Molecular Weight

562.1 g/mol

IUPAC Name

ethyl 1-[3-[4-(2-chlorophenyl)piperazin-1-yl]propyl]-7-methyl-2,4-dioxo-3-phenylpyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C30H32ClN5O4/c1-3-40-29(38)23-20-21(2)32-27-26(23)28(37)36(22-10-5-4-6-11-22)30(39)35(27)15-9-14-33-16-18-34(19-17-33)25-13-8-7-12-24(25)31/h4-8,10-13,20H,3,9,14-19H2,1-2H3

InChI Key

YVGOKISJIUOQGY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2C(=NC(=C1)C)N(C(=O)N(C2=O)C3=CC=CC=C3)CCCN4CCN(CC4)C5=CC=CC=C5Cl

Canonical SMILES

CCOC(=O)C1=C2C(=NC(=C1)C)N(C(=O)N(C2=O)C3=CC=CC=C3)CCCN4CCN(CC4)C5=CC=CC=C5Cl

Other CAS RN

147297-04-9

synonyms

ethyl 10-[3-[4-(2-chlorophenyl)piperazin-1-yl]propyl]-3-methyl-7,9-dio xo-8-phenyl-2,8,10-triazabicyclo[4.4.0]deca-1,3,5-triene-5-carboxylate

Origin of Product

United States

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